molecular formula C8H10N4S B15239166 5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15239166
M. Wt: 194.26 g/mol
InChI Key: RPOQSAAWBWGZDA-UHFFFAOYSA-N
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Description

5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial methods often employ automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and rimonabant.

Uniqueness

5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its combined thiazole and pyrazole structure, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these rings.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

5-methyl-1-(1,3-thiazol-5-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C8H10N4S/c1-6-2-8(9)11-12(6)4-7-3-10-5-13-7/h2-3,5H,4H2,1H3,(H2,9,11)

InChI Key

RPOQSAAWBWGZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CN=CS2)N

Origin of Product

United States

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